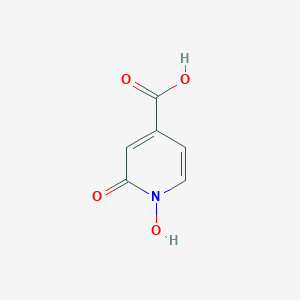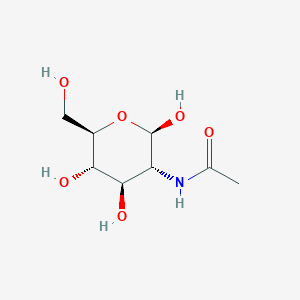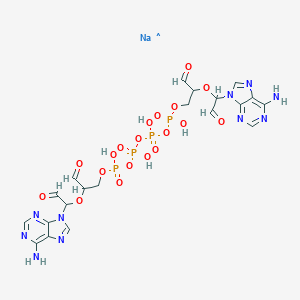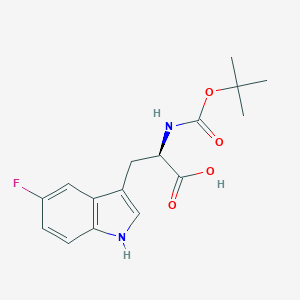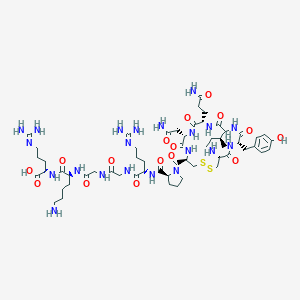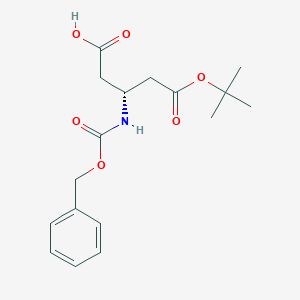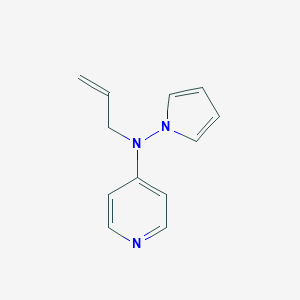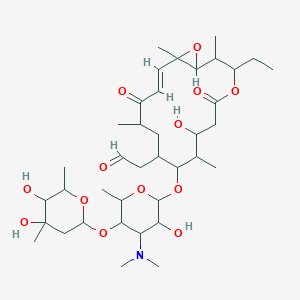
Antibiotic M 119a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic M 119a is a novel antibiotic that has been recently discovered and has shown promising results in scientific research. It belongs to the class of tetracyclines and is produced by a strain of Streptomyces species.
Mécanisme D'action
Antibiotic M 119a exerts its antibacterial activity by inhibiting the bacterial protein synthesis. It binds to the bacterial ribosome and prevents the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby blocking the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and ultimately results in the death of the bacterial cell.
Effets Biochimiques Et Physiologiques
Antibiotic M 119a has been found to have low toxicity and is well tolerated in animal models. It has also been shown to have a low potential for inducing bacterial resistance. Furthermore, it has been found to have a broad spectrum of antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Antibiotic M 119a has several advantages for use in lab experiments. It has a high potency and can be used at low concentrations, which reduces the cost of experiments. Moreover, it has a broad spectrum of activity, which makes it useful for testing against a wide range of bacterial strains. However, one limitation of using Antibiotic M 119a in lab experiments is that it is not commercially available, which makes it difficult to obtain for research purposes.
Orientations Futures
Antibiotic M 119a has several potential future directions for research. One direction is to investigate its synergistic effects with other antibiotics, which could lead to the development of more effective combination therapies. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new antibiotics with similar modes of action. Additionally, further research could focus on the optimization of the fermentation process for the production of Antibiotic M 119a, which could lead to its commercialization and availability for research purposes.
Conclusion
Antibiotic M 119a is a promising antibiotic that has shown potential in scientific research. Its broad spectrum of activity, low toxicity, and low potential for inducing bacterial resistance make it a potential candidate for the development of new antibiotics. Further research is needed to explore its potential applications and to optimize its production for commercial use.
Méthodes De Synthèse
Antibiotic M 119a is synthesized by fermentation of a Streptomyces species, which is a soil-dwelling bacterium. The fermentation process involves the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The purification of the antibiotic is achieved through a series of chromatographic techniques.
Applications De Recherche Scientifique
Antibiotic M 119a has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be effective against several pathogenic bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Moreover, it has also shown promising results in the treatment of infections caused by antibiotic-resistant bacteria.
Propriétés
Numéro CAS |
111205-12-0 |
|---|---|
Nom du produit |
Antibiotic M 119a |
Formule moléculaire |
C38H63NO13 |
Poids moléculaire |
741.9 g/mol |
Nom IUPAC |
2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+ |
Clé InChI |
YCTQEQQSGKHSQT-WYMLVPIESA-N |
SMILES isomérique |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
SMILES canonique |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
Synonymes |
M 119-a M-119-a M1190a |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



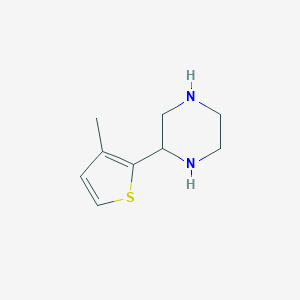
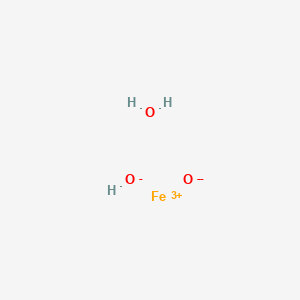
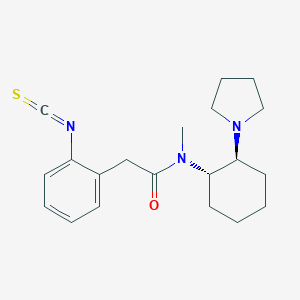
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
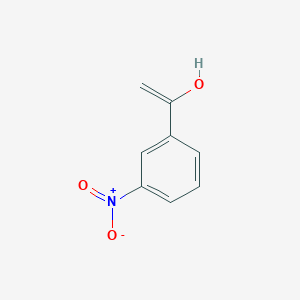
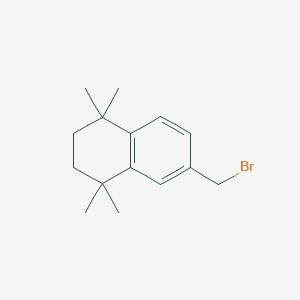
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
